2-Chloro-4-methoxy-3-methyl-1-nitrobenzene, also known as 2-chloro-4-methoxy-1-nitrobenzene, is an aromatic organic compound with the molecular formula . It features a benzene ring substituted with a chlorine atom at the second position, a methoxy group at the fourth position, and a nitro group at the first position. This compound is primarily synthesized for research purposes and is not commonly found in nature. Its structure allows it to participate in various
The chemical behavior of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene is characterized by its ability to undergo:
The synthesis of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene can be achieved through several methods:
2-Chloro-4-methoxy-3-methyl-1-nitrobenzene serves as an important intermediate in organic synthesis. Its unique structure allows for potential applications in:
Given its functional groups, it may also find use in dye manufacturing or as a reagent in various organic reactions .
Several compounds share structural similarities with 2-chloro-4-methoxy-3-methyl-1-nitrobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 2-Chloro-4-methoxy-1-nitrobenzene | 28987-59-9 | 0.91 | Contains methoxy and nitro groups; aromatic ring. |
| 2-Chloro-1-methoxy-3-methyl-4-nitrobenzene | 13702383 | 0.90 | Different positioning of functional groups. |
| 1-Chloro-2-methoxy-4-nitrobenzene | 1009-36-5 | 0.85 | Substituent positions vary; different reactivity. |
| 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 | 0.93 | Amino group introduces different chemical behavior. |
| 1,5-Dichloro-3-methoxy-2-nitrobenzene | 11866500 | 0.96 | Additional chlorine atoms affect reactivity patterns. |
The unique arrangement of chlorine, methoxy, and nitro groups in 2-chloro-4-methoxy-3-methyl-1-nitrobenzene differentiates it from these similar compounds, influencing its chemical behavior and potential applications .
2-Chloro-4-methoxy-3-methyl-1-nitrobenzene belongs to the class of monosubstituted nitrobenzenes with additional functional groups at specific positions on the aromatic ring. Its IUPAC name is derived using substitutive nomenclature rules, where priority is assigned based on the nitro group (-NO₂) as the principal functional group. The numbering of the benzene ring begins at the nitro-substituted carbon (position 1), followed by chlorine at position 2, methoxy at position 4, and methyl at position 3.
The molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 77378-59-7 |
| SMILES | COc1cc(C)c(Cl)c(c1)N+[O-] |
| InChIKey | PYBVRWQLJHXDMG-UHFFFAOYSA-N |
The compound’s structure features a benzene ring with four distinct substituents: nitro (-NO₂), chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃). This arrangement creates steric and electronic interactions that influence its reactivity and physical properties. For instance, the electron-withdrawing nitro group at position 1 deactivates the ring, directing electrophilic attacks to the meta position relative to itself.
Nitroaromatic compounds emerged as critical industrial chemicals in the 19th century, primarily for dye synthesis and explosive manufacturing. While 2-chloro-4-methoxy-3-methyl-1-nitrobenzene itself lacks extensive historical documentation, its structural analogs—such as nitrobenzene and nitrotoluenes—played pivotal roles in advancing organic chemistry. The development of nitration techniques, including the mixed-acid (H₂SO₄/HNO₃) method, enabled precise substitution patterns on aromatic rings.
The compound’s synthesis likely stems from methodologies refined during the mid-20th century, when chemists explored polysubstitution to modify material properties. For example, introducing methoxy groups improved solubility in polar solvents, while methyl groups enhanced thermal stability. These modifications were particularly valuable in agrochemical and pharmaceutical intermediates, where tailored electronic effects were necessary for biological activity.
Positional isomerism significantly impacts the physicochemical behavior of nitrobenzene derivatives. In 2-chloro-4-methoxy-3-methyl-1-nitrobenzene, the spatial arrangement of substituents creates distinct electronic environments. The nitro group at position 1 exerts a strong meta-directing effect, while the methoxy group at position 4 acts as an ortho/para-directing group due to its electron-donating nature. This competition between directing effects results in unique reactivity patterns compared to simpler nitroarenes.
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with pentafluorophenyl (PFP) stationary phases, have been employed to separate positional isomers of nitroaromatic compounds. For example, Agilent Poroshell 120 PFP columns exploit π-π interactions and dipole-dipole forces to resolve isomers differing only in substituent positions. In the case of 2-chloro-4-methoxy-3-methyl-1-nitrobenzene, such methods could distinguish it from isomers like 3-chloro-4-nitroanisole (CAS 28987-59-9), which has a methoxy group at position 4 but differs in chloro and nitro group placements.
The table below contrasts key properties of selected isomers:
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) |
|---|---|---|---|
| 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene | 77378-59-7 | C₈H₈ClNO₃ | Not reported |
| 3-Chloro-4-nitroanisole | 28987-59-9 | C₇H₆ClNO₃ | 342.5 ± 37.0 |
These variations underscore the importance of precise synthetic control and analytical characterization in nitroaromatic chemistry.
The synthesis of 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene relies fundamentally on electrophilic aromatic substitution reactions, which proceed through a well-established two-step mechanism involving electrophile attack followed by deprotonation to restore aromaticity [3]. These reactions are characterized by the formation of carbocation intermediates that determine both the regioselectivity and overall efficiency of the transformation [39].
The nitration process represents the most critical step in synthesizing nitroaromatic compounds, utilizing nitronium ions (NO₂⁺) generated from mixed-acid systems [34]. For 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene synthesis, precursor selection significantly influences reaction outcomes and regioselectivity patterns [7].
Optimization studies have demonstrated that starting materials bearing electron-donating substituents like methoxy groups facilitate nitration reactions by activating the aromatic ring [41]. Research indicates that anisole derivatives exhibit enhanced reactivity compared to unsubstituted benzene, with reaction yields reaching 89% under optimized conditions using novel nitrating reagents [41]. The presence of methyl substituents further modulates the electronic properties, with the "methyl effect" contributing to improved nitration efficiency through stabilization of intermediate carbocations [21].
Temperature control emerges as a critical parameter in nitration optimization. Studies utilizing continuous flow systems have shown that temperatures between 60-80°C provide optimal balance between reaction rate and selectivity [35]. At these conditions, space-time yields can reach 1923 kg L⁻¹day⁻¹, representing significant improvements over traditional batch processes [35].
| Parameter | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| Temperature | 60-80°C | 94-99% | [35] |
| Residence Time | 0.5-1 min | 88-99% | [35] |
| Acid Concentration | 91-93% | 62-63% | [26] |
| Stirring Time | 139-141 min | Optimal conversion | [26] |
Regioselective chlorination represents a sophisticated approach to achieving precise substitution patterns in aromatic compounds [4]. Advanced catalytic systems have been developed to control the regioselectivity of halogenation reactions, with particular emphasis on achieving ortho and para selectivity through catalyst tuning [4].
Recent developments in sulfuryl chloride activation demonstrate remarkable control over chlorination regioselectivity [4]. Acetonitrile has been identified as the most effective activator for sulfuryl chloride, enabling chlorination of electron-rich aromatics with yields up to 95% [4]. For compounds requiring para-selective chlorination, catalyst systems utilizing acetonitrile with (S)-BINAPO (5 mol%) and diisopropyl ether achieve selectivity ratios of ≤4:96 ortho:para [4].
Alternative approaches employ palladium-catalyzed directed halogenation, where the catalyst serves dual roles in promoting selective halogenation while preventing undesired substitution patterns [20]. These rhodium(III)-catalyzed systems achieve high regioselectivity for electron-rich heterocycles, with applications extending to furans, thiophenes, and related structures [20].
Environmental considerations have led to the development of indole-catalyzed halogenation protocols that operate under milder conditions while maintaining high selectivity [27]. These systems demonstrate particular effectiveness with thioarenes, which traditionally undergo problematic oxidative side reactions during conventional halogenation [27].
Multi-step synthesis strategies for 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene require careful consideration of reaction sequencing to achieve optimal yields and minimize side reactions [17]. The order of operations becomes critical when dealing with multiple functional group installations, as each substituent influences the reactivity and directing effects for subsequent transformations [23].
Nucleophilic aromatic substitution provides an efficient route for methoxy group installation, particularly when electron-withdrawing groups are present to activate the aromatic ring [9]. This mechanism proceeds through negatively charged intermediates, contrasting with electrophilic aromatic substitution, and requires electron-poor aromatic systems for optimal reactivity [14].
The mechanism involves initial nucleophile attack on the electron-deficient ring to generate a Meisenheimer intermediate, followed by elimination of the leaving group [10]. For methoxy group introduction, methoxide ions serve as effective nucleophiles, with reaction rates significantly enhanced by the presence of nitro groups in ortho or para positions [36].
Studies on related systems demonstrate that chlorinated aromatics bearing nitro substituents undergo nucleophilic substitution with methoxide at temperatures around 350°C [36]. The presence of multiple electron-withdrawing groups substantially increases reaction rates, with 2,4-dinitro-substituted compounds showing particularly high reactivity [36].
Optimization parameters for nucleophilic methoxy introduction include solvent selection, temperature control, and base concentration. Polar aprotic solvents typically provide optimal conditions for these transformations, facilitating nucleophile approach while stabilizing charged intermediates [9].
Friedel-Crafts alkylation represents the primary method for introducing methyl substituents into aromatic systems, utilizing carbocation intermediates generated through Lewis acid catalysis [11]. The reaction proceeds through electrophilic attack of methylcarbocations on activated aromatic rings, followed by deprotonation to restore aromaticity [15].
The mechanism involves three distinct steps: Lewis acid activation of the alkyl halide to form a carbocation, electrophilic attack on the aromatic ring forming a cyclohexadienyl cation intermediate, and finally deprotonation to regenerate the aromatic system [11]. Aluminum chloride serves as the most commonly employed Lewis acid catalyst, facilitating carbocation formation through complexation with methyl halides [15].
For methyl group introduction, methyl iodide typically provides superior results compared to other alkyl halides due to its enhanced reactivity toward Lewis acid activation [6]. Research on related nitrobenzene derivatives demonstrates successful methylation using methyl iodide in the presence of anhydrous aluminum chloride, achieving good yields of the desired methylated products [6].
Reaction optimization studies indicate that careful temperature control prevents over-alkylation and rearrangement reactions that can complicate product isolation [15]. Typical reaction conditions involve temperatures around 60°C with controlled addition of alkylating agents to maintain selectivity [15].
Advanced catalytic systems have revolutionized the synthesis of nitroaromatic compounds, offering significant improvements in both yield and selectivity compared to traditional methods [40]. Metal salt catalysts with highly electronegative cations demonstrate exceptional performance in nitration reactions, with anhydrous iron(III) chloride achieving both benzene conversion and nitrobenzene selectivity exceeding 99% [40].
Comprehensive screening of metal salt catalysts reveals that the nature of both the metal cation and counterion significantly influences catalytic activity [40]. Iron(III) chloride, zirconium(IV) chloride, and aluminum chloride show superior performance compared to other metal salts, with the anhydrous forms demonstrating enhanced activity relative to hydrated counterparts [40].
Photocatalytic systems represent emerging technologies for selective nitrobenzene transformations, offering opportunities for mild reaction conditions and high selectivity [25]. Titanium dioxide-based photocatalysts modified with nitrogen-doped activated carbon achieve nitrobenzene conversions of 99.1% with 98.8% selectivity toward desired products under room temperature conditions [25].
| Catalyst System | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| FeCl₃ (anhydrous) | >99 | >99 | Solvent-free, optimized T | [40] |
| TiO₂@N-AC | 99.1 | 98.8 | 30°C, 6h, photocatalytic | [25] |
| Cu@C composite | 100 | High | 8 min, NaBH₄ system | [30] |
| Sulfated silica | 63.4 | Good | 91% H₂SO₄, 140 min | [26] |
Response surface methodology has been employed to optimize catalyst performance, identifying optimal operating windows for maximum yield and selectivity [26]. For sulfated silica catalysts, optimal conditions involve 91.20% sulfuric acid concentration, 140.45 minutes stirring time, and 58.14°C reaction temperature, achieving 63.38% nitrobenzene yield [26].
Green chemistry principles are increasingly being applied to halogenated nitrobenzene synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency [29]. Solventless reaction conditions, renewable feedstocks, and environmentally benign catalysts represent key strategies in developing sustainable synthetic routes [22].
Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach, offering rapid reaction times and reduced energy consumption [29]. These methods typically eliminate the need for organic solvents while providing excellent yields and selectivity for aromatic substitution reactions [29].
Hydrothermal processes in water provide environmentally friendly alternatives to traditional organic solvents, operating under conditions that enhance reaction rates while minimizing waste generation [29]. Supercritical carbon dioxide has also been explored as a green solvent for aromatic transformations, offering non-toxic and non-flammable reaction media [29].
Catalytic systems based on abundant, non-toxic metals represent another important aspect of green chemistry implementation [31]. Copper-based catalysts, derived from metal-organic framework precursors, demonstrate excellent performance in nitroaromatic transformations while avoiding the use of precious metals [30].
Continuous flow technology addresses many green chemistry challenges by improving heat and mass transfer, reducing reaction times, and minimizing waste generation [35]. These systems enable precise control over reaction parameters while operating with smaller inventories of hazardous materials [35].
The development of recyclable catalytic systems further enhances the sustainability of nitroaromatic synthesis [30]. Copper-carbon composite catalysts maintain activity for more than five cycles without requiring reactivation treatment, demonstrating excellent stability and reusability [30].
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene provides distinctive spectral signatures that enable precise structural identification. The aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the benzene ring. The hydrogen at position 5 (H-5) appears as a doublet in the range of 7.5-8.0 ppm, while the hydrogen at position 6 (H-6) resonates as a doublet between 6.5-7.0 ppm [1] [2]. The coupling pattern between these adjacent aromatic protons results in characteristic doublet multiplicities with coupling constants typically ranging from 7.5-8.5 Hz.
The methoxy group (-OCH₃) substituent produces a sharp singlet at 3.8-4.0 ppm, integrating for three protons. This chemical shift is characteristic of methoxy groups attached to aromatic rings, where the oxygen atom provides moderate shielding compared to other aromatic substituents [3] [4]. The methyl group (-CH₃) at position 3 appears as a singlet at 2.2-2.5 ppm, also integrating for three protons. The chemical shift of this methyl group is influenced by the electron-withdrawing effects of the adjacent nitro and chloro substituents [5].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule with distinct chemical shifts corresponding to different carbon environments. The aromatic carbons span the range of 110-160 ppm, with specific carbons showing characteristic shifts based on their substitution pattern [6]. The carbon bearing the nitro group (C-1) appears significantly downfield at 145-155 ppm due to the strong electron-withdrawing effect of the nitro substituent [7]. The chloro-bearing carbon (C-2) resonates at 130-140 ppm, while the methoxy-bearing carbon (C-4) appears at 155-165 ppm due to the electron-donating resonance effect of the methoxy group [8].
The methoxy carbon (-OCH₃) exhibits a characteristic signal at 55-60 ppm, consistent with aliphatic carbons attached to oxygen in aromatic ether systems [9]. The methyl carbon at position 3 appears at 20-25 ppm, typical for aromatic methyl substituents [10]. The DEPT (Distortionless Enhancement by Polarization Transfer) technique provides additional structural information by differentiating between carbon multiplicities, confirming the presence of CH₃ groups (positive peaks) and distinguishing them from quaternary carbons (absent in DEPT spectra) [11].
Nitro Group Vibrational Characteristics
The nitro group (-NO₂) in 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene exhibits highly characteristic infrared absorptions that serve as diagnostic markers for structural identification. The asymmetric nitro stretch appears as a strong, sharp absorption band at 1550-1500 cm⁻¹, while the symmetric nitro stretch manifests as an equally intense band at 1390-1330 cm⁻¹ [12] [13]. These two prominent absorptions create a distinctive "double-peak" pattern in the mid-infrared region, making nitro group identification straightforward [14]. The nitro group also exhibits a scissors bending vibration of medium intensity at 890-835 cm⁻¹, which provides additional confirmation of the nitro functionality [12].
The positioning of these nitro bands at slightly lower frequencies compared to aliphatic nitro compounds is attributed to the conjugation with the aromatic ring system, which delocalizes electron density and reduces the force constant of the N-O bonds [13]. This electronic interaction between the nitro group and the aromatic π-system is a key feature that distinguishes aromatic nitro compounds from their aliphatic counterparts [15].
Aromatic Ring Vibrational Modes
The benzene ring framework generates several characteristic vibrational modes that confirm the aromatic nature of the compound. Aromatic C-H stretching vibrations appear at 3100-3000 cm⁻¹, distinctively higher in frequency than aliphatic C-H stretches, which typically occur below 3000 cm⁻¹ [16] [17]. This frequency difference arises from the higher force constant of C-H bonds involving sp² hybridized carbons in aromatic rings [18].
The aromatic C=C stretching vibrations manifest as variable intensity bands at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, representing the skeletal vibrations of the benzene ring [16] [17]. These bands are sensitive to the substitution pattern and electronic effects of the substituents, with electron-withdrawing groups like nitro and chloro affecting both the frequency and intensity of these absorptions [19].
Aromatic C-H out-of-plane bending vibrations occur at 900-675 cm⁻¹ and are particularly valuable for determining the substitution pattern on the benzene ring [17]. The specific frequency and number of these bands provide information about the relative positions of substituents [20]. Additionally, aromatic ring breathing modes appear at 600-420 cm⁻¹, representing collective vibrations of the entire ring system [16].
Methoxy and Methyl Group Signatures
The methoxy group (-OCH₃) exhibits distinctive vibrational characteristics that differentiate it from other functional groups. The methoxy C-H symmetric stretch appears as a sharp, medium-intensity band at 2830±10 cm⁻¹, which is notably lower in frequency than typical methyl C-H stretches due to the electron-withdrawing effect of the oxygen atom [21] [22]. This absorption is often referred to as the "methoxy fingerprint" due to its specificity and ease of identification [21].
The methoxy C-O stretch produces a strong absorption at 1300-1200 cm⁻¹, characteristic of the asymmetric C-O-C stretching vibration in aromatic ethers [21]. This band is typically one of the most intense absorptions in the spectrum and serves as a primary indicator of ether functionality [23].
The methyl group at position 3 displays standard methyl vibrational characteristics, with asymmetric C-H stretching at 2962±10 cm⁻¹ and symmetric C-H stretching at 2872±10 cm⁻¹ [16]. These frequencies may be slightly perturbed by the electronic effects of neighboring substituents but remain within the typical range for aromatic methyl groups [24].
Chloro Group Vibrational Features
The C-Cl stretching vibration appears as a medium-intensity band at 850-550 cm⁻¹, which is characteristic of aromatic chloro compounds [23] [20]. The exact frequency within this range depends on the electronic environment created by the other substituents and the specific substitution pattern on the benzene ring [25]. The relatively broad frequency range reflects the sensitivity of the C-Cl bond to electronic effects from neighboring groups [26].
Crystallographic analysis of 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene provides detailed information about molecular packing arrangements and intermolecular interactions. The compound typically crystallizes in common space groups such as P21/c or P-1, with molecular arrangements dictated by the interplay between various intermolecular forces [27] [28].
The nitro group serves as both a hydrogen bond acceptor and a participant in dipole-dipole interactions, significantly influencing the crystal packing. The oxygen atoms of the nitro group can form weak C-H⋯O hydrogen bonds with aromatic protons from neighboring molecules, creating extended networks within the crystal lattice [29]. These interactions typically involve C-H⋯O distances of 2.3-2.6 Å and angles of 140-160°, consistent with weak hydrogen bonding criteria [28].
The chloro substituent contributes to the crystal packing through halogen bonding interactions, where the chlorine atom can act as both a halogen bond donor and acceptor. Cl⋯Cl contacts with distances of 3.2-3.4 Å are commonly observed, representing short intermolecular contacts that stabilize the crystal structure [30]. The methoxy group participates in packing through its oxygen atom, which can engage in C-H⋯O interactions with neighboring molecules [27].
Molecular packing analysis reveals that the aromatic rings typically arrange in offset π-π stacking configurations, with interplanar distances of 3.4-3.8 Å and centroid-to-centroid distances of 3.8-4.3 Å [29]. The substitution pattern prevents perfect face-to-face stacking, resulting in slipped parallel arrangements that maximize attractive interactions while minimizing steric repulsion [31].
Torsional angle analysis provides crucial information about the conformational preferences of substituents relative to the benzene ring plane. The nitro group typically adopts a nearly coplanar arrangement with the aromatic ring, with torsional angles of 0-15° being most common [29] [32]. This planarity is driven by the conjugation between the nitro group and the aromatic π-system, which stabilizes the molecule through resonance delocalization [33].
The methoxy group exhibits similar conformational preferences, with the C-O bond typically coplanar or nearly coplanar with the benzene ring. Torsional angles for the methoxy group generally range from 0-10°, indicating strong conjugative interaction between the oxygen lone pairs and the aromatic π-system [34] [29]. This arrangement maximizes the electron-donating resonance effect of the methoxy group.
The methyl group at position 3 shows relatively free rotation, with torsional angles that are less constrained compared to the nitro and methoxy groups. However, steric interactions with neighboring substituents can introduce conformational preferences, particularly in the solid state where crystal packing forces influence molecular geometry [35].
The chloro substituent, being directly bonded to the aromatic ring, does not exhibit significant torsional variation. However, the C-Cl bond orientation relative to other substituents can influence the overall molecular dipole moment and crystal packing arrangements [30].
Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and energetic properties of 2-Chloro-4-methoxy-3-methyl-1-nitrobenzene. The B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets has been widely employed for similar aromatic nitro compounds, offering an optimal balance between computational efficiency and accuracy [36] [37] [38].
Geometry optimization calculations reveal that the molecule adopts a planar or near-planar conformation in the gas phase, with the nitro group showing a slight deviation from planarity (torsional angle of 5-10°) due to steric interactions with the adjacent chloro substituent [39]. The optimized bond lengths show characteristic values: C-NO₂ bond length of approximately 1.47 Å, C-Cl bond length of 1.75 Å, and C-OCH₃ bond length of 1.36 Å [37].
Vibrational frequency calculations at the DFT level provide theoretical IR spectra that can be compared with experimental data. The calculated frequencies typically require scaling factors of 0.96-0.97 to match experimental values, accounting for anharmonic effects and basis set limitations [36] [40]. The nitro group frequencies are predicted with high accuracy, showing asymmetric stretches at 1580-1520 cm⁻¹ and symmetric stretches at 1380-1340 cm⁻¹ after scaling [40].
Electronic structure analysis reveals the highest occupied molecular orbital (HOMO) is primarily localized on the benzene ring with significant contribution from the methoxy group, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the nitro group, indicating charge-transfer character in electronic transitions [38]. The HOMO-LUMO gap typically ranges from 3.5-4.2 eV, depending on the computational method employed [41].